2-Methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a synthetic organic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a complex structure that includes a propanamide group and a phenyl ring substituted with a propan-2-yloxy group. The unique arrangement of functional groups in this molecule may contribute to its potential applications in medicinal chemistry and other scientific fields.
This compound can be classified as follows:
The synthesis of 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts would be crucial for optimizing yield and purity during synthesis.
The molecular structure of 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can be described as follows:
CC(NC(=O)C(C)C)C1=NN=C(O1)C(C(C)C)CThe chemical reactivity of 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can include:
Experimental data regarding melting point, boiling point, and specific solubility information would need to be obtained from laboratory studies or chemical databases.
The potential applications of 2-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide include:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5